molecular formula C6H10 B075326 Methylenecyclopentane CAS No. 1528-30-9

Methylenecyclopentane

Cat. No.: B075326
CAS No.: 1528-30-9
M. Wt: 82.14 g/mol
InChI Key: NFJPEKRRHIYYES-UHFFFAOYSA-N
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Description

Methylenecyclopentane is an organic compound with the molecular formula C6H10 . It is a colorless liquid that is often used in organic synthesis. The structure consists of a cyclopentane ring with a methylene group attached to it, making it a member of the cycloalkenes family. This compound is known for its reactivity due to the presence of the double bond in the methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenecyclopentane can be synthesized through various methods. One common method involves the dehydrohalogenation of cyclopentyl halides using a strong base such as potassium tert-butoxide. Another method includes the reaction of cyclopentanone with methylene iodide in the presence of a zinc-copper couple.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of cyclopentane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to remove hydrogen atoms from cyclopentane, forming this compound.

Chemical Reactions Analysis

Hydrogenation

Methylenecyclopentane can be hydrogenated to methylcyclopentane . The reaction is typically carried out in the liquid phase using a metal catalyst .

Reaction: H2+C6H10C6H12\text{H}_2+\text{C}_6\text{H}_{10}\rightarrow \text{C}_6\text{H}_{12}Table of Enthalpies of Hydrogenation

QuantityValueUnitsMethodSolvent
Δ<sub>r</sub>H°-115.9 ± 0.96kJ/molChydHexane
Δ<sub>r</sub>H°-112.5 ± 0.08kJ/molChydAcetic acid
Δ<sub>r</sub>H°-112.3 ± 0.2kJ/molChydAcetic acid
Δ<sub>r</sub>H°-112.2 ± 0.3kJ/molChydAcetic acid

Isomerization

This compound can isomerize to 1-methylcyclopentene . Treatment with sulfonic acid converts this compound essentially quantitatively into 1-methylcyclopentene .

Reaction: C6H10C6H10\text{C}_6\text{H}_{10}\rightleftharpoons \text{C}_6\text{H}_{10}Table of Enthalpies of Isomerization

QuantityValueUnitsMethodPhase
Δ<sub>r</sub>H°15.8 ± 0.84kJ/molEqkGas phase

Computational studies have shown that 1-methylcyclopentene is more stable than this compound .

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic product. This compound can participate in several types of cycloaddition reactions .

  • [3 + 2] Cycloadditions: this compound annulations of unactivated and electron-rich olefins with 2-(phenylsulfonyl)-1-methylenecyclopropanes .
  • Dimerization: Thermal, non-catalyzed dimerization of 3,3,4,4,5,5-hexamethyl-1,2-bis(methylene)cyclopentane gives a mixture of [4+2]- and [4+4]-cyclodimers .

Ring-Opening Reactions

Palladium-catalyzed ring opening of norbornene can produce this compound derivatives . The process likely occurs via tandem Heck-type coupling, palladium carbene migratory insertion, C–C bond cleavage, and β-hydride elimination .

Radical Cyclization

Radical cyclization of Baylis-Hillman adducts can be used to synthesize exo-methylenecyclopentane derivatives . Tributyltin hydride-mediated radical cyclization can produce cyclopentane derivatives selectively via the 5-exo-trig mode .

Cyclopropanation

Alkenes, including this compound, can undergo cyclopropanation reactions using haloform or Simmons-Smith reactions. In these reactions, the pi bond of the alkene is converted to a cyclopropane ring .

Addition Reactions

Alkenes, such as this compound, undergo addition reactions .

  • Hydrohalogenation: Alkenes react with hydrogen halides (such as HBr or HCl) to form haloalkanes. The reaction follows Markovnikov's rule, where the halogen adds to the more substituted carbon .
  • Hydration: Alkenes can be hydrated to form alcohols in the presence of an acid catalyst8 .

Reactions with Electrophiles

This compound can react with electrophiles. For example, it reacts with N-bromosuccinimide (NBS) to form multiple products .

Scientific Research Applications

Organic Synthesis Applications

Methylenecyclopentane serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through different chemical transformations.

Synthesis of Functionalized Compounds

MCP can undergo several reactions, including cycloadditions and rearrangements, making it a versatile building block for synthesizing complex organic molecules. For instance, MCP derivatives have been synthesized using nickel-catalyzed intramolecular Heck reactions, demonstrating its utility in constructing carbon-carbon bonds .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
CycloadditionForms larger cyclic structures through [4+2] or [3+2] pathways
RearrangementFacilitates the formation of new functional groups
Nickel-Catalyzed ReactionsEnables efficient synthesis of substituted derivatives

Material Science Applications

MCP is also explored in the development of new materials, particularly in polymer chemistry. Its structure allows for the creation of polymers with enhanced properties.

Polymerization Techniques

MCP can be utilized in various polymerization techniques to produce high-performance materials. The incorporation of MCP into polymer matrices has been shown to improve mechanical properties and thermal stability.

Case Study: Polymer Blends
A study demonstrated that blending MCP-derived polymers with traditional polymers resulted in materials with superior tensile strength and flexibility. This was attributed to the unique molecular interactions facilitated by the methylene bridge in MCP .

Potential Fuel Additive

Recent research has indicated that this compound could serve as a potential fuel additive due to its favorable combustion characteristics.

Combustion Studies

Experimental studies on the oxidation of cyclopentane and its derivatives, including MCP, have shown promising results regarding their performance as fuel additives. The oxidation kinetics reveal that MCP can enhance combustion efficiency while reducing emissions when blended with conventional fuels .

Table 2: Combustion Characteristics of this compound

ParameterValueReference
Ignition Temperature450 °C
Emission Reduction15% CO reduction
Combustion EfficiencyImproved by 20%

Mechanism of Action

The mechanism of action of methylenecyclopentane involves its reactivity due to the presence of the double bond in the methylene group. This double bond can participate in various chemical reactions, such as addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Methylenecyclopentane can be compared with other similar compounds such as:

    Cyclopentane: Unlike this compound, cyclopentane lacks a double bond, making it less reactive in certain chemical reactions.

    Cyclohexene: Cyclohexene has a similar structure but with a six-membered ring instead of a five-membered ring, leading to different reactivity and properties.

    Methylenecyclohexane: This compound has a similar methylene group but attached to a cyclohexane ring, resulting in different chemical behavior.

Uniqueness: this compound is unique due to its five-membered ring structure combined with a reactive methylene group, making it a valuable intermediate in organic synthesis and various industrial applications.

Biological Activity

Methylenecyclopentane (MCP) is an organic compound characterized by its unique structure, which includes a cyclopentane ring with a methylene group. This configuration imparts distinctive chemical properties that have garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C6H10C_6H_{10} and a molecular weight of 82.14 g/mol. It is a colorless liquid known for its reactivity due to the presence of a double bond in the methylene group. The compound's structure allows it to participate in various chemical reactions, including cycloadditions and oligomerizations, making it valuable in synthetic chemistry .

Antimicrobial and Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance, compounds synthesized from MCP have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells. The mechanism often involves the cleavage of DNA, leading to reduced cell viability at specific concentrations .

Role in Organic Synthesis

This compound is frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo catalytic reactions allows for the formation of complex structures that can possess biological activity. For example, MCP derivatives have been utilized to create new drug candidates with enhanced therapeutic profiles .

Case Studies

  • Antitumor Activity : A study demonstrated that certain derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines at concentrations as low as 50 μg/mL. The most potent compounds were found to cleave DNA effectively, suggesting a mechanism that disrupts cellular replication processes .
  • Cycloaddition Reactions : Research involving hetero Diels-Alder (HDA) reactions has shown that this compound can act as a nucleophile when reacting with electrophilic partners. These reactions proceed under mild conditions and lead to the formation of regioselective adducts that may have further biological implications .

Tables Summarizing Key Findings

Biological Activity Target Concentration (μg/mL) Effect
AntitumorMDA-MB-231 (breast cancer)50Significant cell death
AntimicrobialVarious bacteria100Inhibition of growth
DNA CleavageHeLa cells50Complete cleavage observed
Reaction Type Reagents Conditions Outcome
Hetero Diels-AlderE-2-aryl-1-cyano-1-nitroethenes + MCPNon-catalyticRegioselective cycloadducts
Catalytic OligomerizationMCP + Various catalystsMild temperatureFormation of oligomers

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for methylenecyclopentane, and how do reaction conditions influence product yield and purity?

  • Methodological Answer : this compound can be synthesized via radical addition reactions or bromination processes. For example, free radical addition of HBr to this compound yields bromomethylcyclopentane (52.6% yield under ionic conditions; 60.1% under radical conditions) . Microreactor technology offers improved control over exothermic reactions, achieving 70% conversion with no detectable side products (e.g., 1-methylcyclopentene), compared to batch processes where 30% side products form .

  • Key Data :
Synthesis MethodYieldKey Side ProductScalability
Radical Addition60.1%None reportedModerate
Microreactor70%NoneHigh (300 g/h)
Batch Bromination52.6%1-MethylcyclopenteneLow

Q. How can spectroscopic techniques (NMR, GC-MS) be used to characterize this compound and its derivatives?

  • Methodological Answer : ¹H NMR is critical for identifying terminal groups in polymers derived from this compound. For example, singlet signals at δ4.71 and δ4.84 correspond to the =CH₂ group in this compound-terminated polymers, while δ5.23–6.71 signals indicate unsaturated chain ends . GC with silver nitrate-diethylene glycol columns resolves this compound from isomers like 1-methylcyclopentene, though column degradation due to silver acetate precipitation requires careful monitoring .

Q. What factors govern the thermodynamic stability of this compound compared to its endocyclic isomers?

  • Methodological Answer : Stability is influenced by ring strain and hyperconjugation. Studies using temperature-programmed desorption (TPD) show this compound (exocyclic) interconverts with 1-methylcyclopentene (endocyclic) on Pt(111) surfaces, with the latter being thermodynamically favored . Gas-phase equilibrium studies confirm this trend, attributed to reduced angle strain in the endocyclic isomer .

Advanced Research Questions

Q. What mechanistic insights explain this compound formation in chromium-catalyzed ethylene oligomerization?

  • Methodological Answer : In ethylene tetramerization, this compound arises via a bimetallic disproportionation mechanism from a metallacycloheptane intermediate. Deuterium labeling and molar distribution analysis confirm that 1-octene selectivity (>70%) is linked to ethylene insertion into the metallacycle, while this compound forms via secondary co-oligomerization pathways . Computational studies (DFT) are recommended to model transition states and validate proposed intermediates.

Q. How do non-catalytic, regiocontrolled Hetero Diels-Alder (HDA) reactions involving this compound proceed?

  • Methodological Answer : HDA reactions between this compound and E-2-aryl-1-cyano-1-nitroethenes proceed via a polar, single-step mechanism with full regiocontrol. Bonding Evolution Theory (BET) reveals electron density reorganization: the C4–C5 bond forms first via basin merging, followed by O1–C6 bond formation through electron donation .

  • Key Computational Findings :
Reaction PhaseBond FormationElectron Density Mechanism
Phase VIIC4–C5Basin merging
Final PhaseO1–C6O1 → C6 donation

Q. What strategies mitigate side-product formation during this compound synthesis at scale?

  • Methodological Answer : Microreactor technology minimizes side products (e.g., 1-methylcyclopentene) by enhancing heat transfer and reducing residence time, achieving 70% conversion vs. 30% side products in batch . For bromination, radical initiators (e.g., peroxides) improve selectivity by avoiding carbocation rearrangements . Post-synthesis, silver-ion chromatography effectively separates isomers .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Asymmetric catalysis, such as Hayashi’s method, employs chiral ligands (e.g., bisphosphine-Pd complexes) to induce enantioselectivity in cycloadditions. For example, catalytic asymmetric this compound synthesis achieves >90% enantiomeric excess (ee) via π-allyl palladium intermediates .

Q. Methodological Tools and Data Sources

  • Computational Modeling : Use DFT and BET to map reaction coordinates and electron density shifts in HDA reactions .
  • Analytical Techniques : Combine GC-MS (for isomer separation) and ¹H NMR (for polymer end-group analysis) .
  • Process Optimization : Prioritize microreactors for scalable, side-product-free synthesis .

Properties

IUPAC Name

methylidenecyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJPEKRRHIYYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061756
Record name Cyclopentane, methylene-
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, methylene-
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CAS No.

1528-30-9
Record name Methylenecyclopentane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, methylene-
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Record name Cyclopentane, methylene-
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Record name Cyclopentane, methylene-
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Record name Methylenecyclopentane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methylenecyclopentane
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Methylenecyclopentane
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